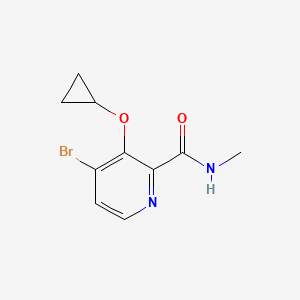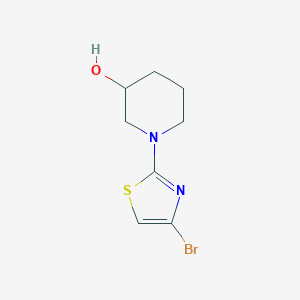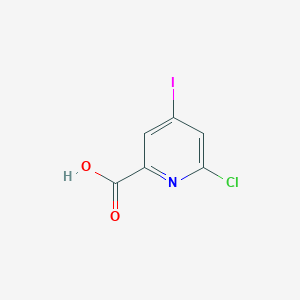![molecular formula C8H7ClN2O B14846404 6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a heterocyclic compound featuring a pyrrolo[3,2-C]pyridine core structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of a chloromethyl group at the 6-position of the pyrrolo[3,2-C]pyridine ring system makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethylpyridine with a suitable nucleophile, followed by cyclization to form the desired pyrrolo[3,2-C]pyridine ring system . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and primary amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts like palladium or copper, along with appropriate ligands, are used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-C]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The chloromethyl group allows for covalent binding to target proteins, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a five-membered ring containing nitrogen and oxygen atoms.
Pyrrolizine: Another related compound with a fused bicyclic structure containing nitrogen atoms.
1H-Pyrrolo[3,2-c]pyridine: A compound with a similar core structure but lacking the chloromethyl group.
Uniqueness
6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-(chloromethyl)-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-3-6-2-7-5(4-10-6)1-8(12)11-7/h2,4H,1,3H2,(H,11,12) |
InChI Key |
IVULIKWKHMFLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(N=C2)CCl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



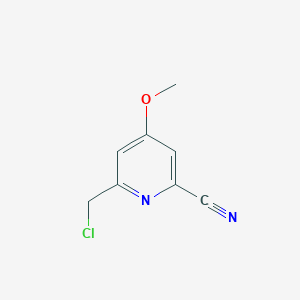
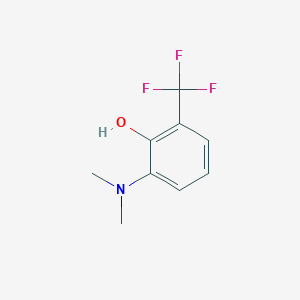

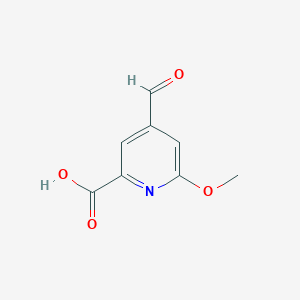
![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)
